FK-506 3'-Methyl Ether

Description

Overview of Tacrolimus (B1663567) (FK-506) as a Parent Compound in Chemical Biology Research

Tacrolimus, widely known as FK-506, is a 23-membered macrolide lactone that holds a pivotal position in clinical medicine and chemical biology. mdpi.comwikipedia.org It was first isolated in 1987 from the fermentation broth of the soil bacterium Streptomyces tsukubaensis found in Tsukuba, Japan. wikipedia.orgjmb.or.krjst.go.jp FK-506 is a potent immunosuppressant, and its discovery was a significant milestone in the field, offering a more potent alternative to earlier drugs like cyclosporine. mdpi.comu-tokyo.ac.jp Today, it is a cornerstone therapy used to prevent organ rejection in transplant recipients. mdpi.comwikipedia.orgjmb.or.kr

The immunosuppressive action of Tacrolimus stems from its ability to inhibit calcineurin, a calcium-dependent protein phosphatase. wikipedia.orgnih.govresearchgate.net This inhibition is not direct; instead, FK-506 first binds to an intracellular protein, FKBP12 (FK506-binding protein 12). wikipedia.orgjmb.or.krresearchgate.net The resulting FK506-FKBP12 complex then binds to calcineurin, blocking its phosphatase activity. wikipedia.orgjmb.or.krresearchgate.net This action prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor, thereby inhibiting its translocation to the nucleus and halting the production of interleukin-2 (B1167480) (IL-2) and other crucial cytokines. mdpi.comwikipedia.org The suppression of IL-2 production ultimately prevents the proliferation and activation of T-lymphocytes, a critical step in the immune response that leads to organ rejection. mdpi.comresearchgate.net

Beyond its clinical use, FK-506 serves as a vital tool in chemical biology and a parent compound for the development of new therapeutic agents. mdpi.comu-tokyo.ac.jp Its complex structure and potent biological activity have made it a subject of extensive research, including total synthesis and the creation of numerous analogs. mdpi.comu-tokyo.ac.jp Scientists modify the FK-506 structure to probe structure-activity relationships (SAR), aiming to dissociate its various biological activities. jmb.or.krnih.govresearchgate.net Research has shown that minor structural modifications can significantly alter its immunosuppressive, antifungal, and neurotrophic properties. jmb.or.krnih.gov This has led to the development of non-immunosuppressive analogs that retain potent antifungal or neuroprotective effects, highlighting the potential to engineer novel drugs from the FK-506 scaffold. jmb.or.krnih.gov

Identification of FK-506 3'-Methyl Ether as a Related Macrolide and Fermentation Impurity

This compound is a chemical compound structurally related to Tacrolimus. It is recognized primarily as an impurity that arises during the fermentation process for producing FK-506. cymitquimica.comcymitquimica.com Specifically, it is formed during the fermentation of the Streptomyces tsukubaensis strain. cymitquimica.com In the context of pharmaceutical manufacturing, such process-related impurities are common. One of the challenges in the production of FK-506 is the co-production of undesired related compounds, like the ethyl analog ascomycin (B1665279) (FK-520), which can complicate downstream purification and lower the final yield of the target drug. nih.gov this compound is categorized as one of these manufacturing-related impurities. clearsynth.com

The chemical properties of this compound have been characterized, and it is commercially available as a reference standard for laboratory use. cymitquimica.comlgcstandards.com

| Property | Value |

|---|---|

| Molecular Formula | C45H71NO12 cymitquimica.com |

| Molecular Weight | 818.04 g/mol cymitquimica.com |

| CAS Number | 124554-16-1 cymitquimica.com |

Significance of Studying this compound in Academic Research

The study of this compound holds significance primarily in the context of pharmaceutical analysis and process chemistry. As a known fermentation impurity of Tacrolimus, it serves as a critical reference material. clearsynth.comlgcstandards.com Its availability allows analytical chemists to develop and validate methods for detecting, quantifying, and controlling impurities in the final active pharmaceutical ingredient (API) of Tacrolimus. Ensuring the purity of FK-506 is essential for its clinical application, and therefore, understanding and monitoring its related impurities like the 3'-Methyl Ether derivative is a necessary aspect of quality control.

Furthermore, the study of FK-506 analogs, including process impurities, contributes to the broader understanding of the structure-activity relationships (SAR) of the FK-506 scaffold. nih.govresearchgate.net By characterizing the biological activity (or lack thereof) of compounds like this compound, researchers can gain insights into which functional groups on the macrolide are essential for its immunosuppressive, antifungal, or neurotrophic effects. jmb.or.kr This knowledge is invaluable for medicinal chemists who aim to design novel FK-506 derivatives with improved therapeutic profiles, such as enhanced efficacy, reduced toxicity, or selective biological activity. mdpi.comresearchgate.net While specific research findings on the biological activity of this compound are not widely published, its role as a well-defined structural analog makes it a valuable piece in the puzzle of understanding this important class of natural products.

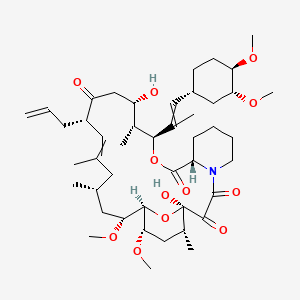

Structure

2D Structure

Properties

IUPAC Name |

(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXYWYQSRHDMG-RGSPJBABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849494 | |

| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124554-16-1 | |

| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Formation of Fk 506 3 Methyl Ether

Biosynthetic Pathway of FK-506 in Streptomyces tsukubaensis

The biosynthesis of FK-506 (Tacrolimus) in the soil bacterium Streptomyces tsukubaensis is a complex process, first described in 1987. jst.go.jp It involves a series of enzymatic reactions orchestrated by a large gene cluster. mdpi.com The final structure is a 23-membered macrocyclic polyketide. nih.gov

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Contributions

The core scaffold of FK-506 is assembled by a hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. jmb.or.krnih.gov This enzymatic machinery is encoded by a set of large, modular genes: fkbA, fkbB, and fkbC for the PKS modules, and fkbP for the NRPS module. nih.govresearchgate.net

The PKS modules (FkbA, FkbB, FkbC) are responsible for sequentially adding and modifying small carboxylic acid units to build the polyketide chain. nih.gov Following the polyketide chain elongation, the NRPS enzyme FkbP incorporates the non-proteinogenic amino acid L-pipecolic acid and catalyzes the final cyclization step to form the macrolactone ring. nih.govnih.gov This precursor molecule then undergoes further chemical tailoring. nih.gov

Table 1: Key Biosynthetic Machinery for FK-506 Core Synthesis

| Gene | Enzyme | Function |

|---|---|---|

| fkbA, fkbB, fkbC | Polyketide Synthases (PKS) | Catalyze the condensation of extender units to form the polyketide backbone. nih.gov |

| fkbP | Nonribosomal Peptide Synthetase (NRPS) | Incorporates L-pipecolic acid and cyclizes the macrolactone ring. nih.gov |

| fkbO | Chorismatase | Involved in the synthesis of the DHCHC starter unit. jmb.or.kr |

| fkbL | Lysine (B10760008) Cyclodeaminase | Converts L-lysine into the precursor L-pipecolic acid. jmb.or.krnih.gov |

| fkbD | Cytochrome P450 Monooxygenase | Catalyzes oxidation at the C-9 position of the macroring. nih.govnih.gov |

Key Precursors and Enzymatic Steps in FK-506 Formation

The biosynthesis begins with an unusual starter unit, (4R, 5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the primary metabolite chorismate via the action of the enzyme FkbO. jmb.or.krnih.gov The growing chain is then extended through the addition of ten extender units: two molecules of malonyl-CoA, five of methylmalonyl-CoA, and two of methoxymalonyl-CoA. nih.gov

After the PKS/NRPS-mediated assembly of the macrolactone, two critical post-PKS modification steps occur to yield the final FK-506 molecule. These tailoring reactions are catalyzed by specific enzymes encoded within the gene cluster:

C-9 Oxidation: The cytochrome P450 enzyme, FkbD, catalyzes a four-electron oxidation at the C-9 position, forming a keto group. researchgate.netnih.govnih.gov

C-31 O-Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase, FkbM, transfers a methyl group to the hydroxyl at the C-31 position of the macroring. nih.govnih.govuniprot.org

These two maturation steps can occur in an interchangeable order, as the enzymes FkbD and FkbM show broad substrate tolerance. nih.gov Disruption of the fkbM gene leads to the accumulation of the precursor 31-O-demethyl-FK506.

Table 2: Precursors for FK-506 Biosynthesis

| Precursor | Type | Origin |

|---|---|---|

| (4R, 5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) | Starter Unit | Chorismate Pathway |

| Malonyl-CoA | Extender Unit | Primary Metabolism |

| Methylmalonyl-CoA | Extender Unit | Primary Metabolism |

| Methoxymalonyl-CoA | Extender Unit | Specialized Pathway |

Mechanistic Investigations of FK-506 3'-Methyl Ether Formation as a Fermentation Byproduct/Impurity

This compound is recognized as an impurity that arises during the fermentation of Tacrolimus (B1663567) (FK-506) with Streptomyces tsukubaensis. cymitquimica.com Its chemical formula is C45H71NO12. cymitquimica.com The structural difference from FK-506 lies in the methylation of the hydroxyl group at the C-32 position on the cyclohexyl ring, resulting in a 3,4-dimethoxycyclohexyl moiety instead of the standard 4-hydroxy-3-methoxycyclohexyl group. cymitquimica.comcaymanchem.com

Proposed Enzymatic or Non-Enzymatic Methylation Mechanisms at the 3'-Position

While the formation of this compound is known, specific studies detailing the exact enzymatic or non-enzymatic mechanism of its formation are not prevalent in the scientific literature. However, a plausible mechanism can be proposed based on the known biosynthetic pathway.

The most likely route is an enzymatic side-reaction involving methyltransferase promiscuity. The enzyme FkbM is responsible for the specific O-methylation at C-31 using S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govuniprot.org It is conceivable that FkbM, or another endogenous SAM-dependent methyltransferase in S. tsukubaensis, occasionally misidentifies the substrate, catalyzing the methylation of the nearby C-32 hydroxyl group on the cyclohexyl ring of the FK-506 molecule. This enzymatic "error" would lead to the formation of the this compound impurity. The study of FkbM has shown it can act on various structural analogues of FK-506, indicating a degree of substrate flexibility that could support this hypothesis. nih.govuniprot.org

A non-enzymatic chemical methylation event occurring in the fermentation broth is less likely but cannot be entirely ruled out without further investigation. Such a reaction would require the presence of a reactive methyl donor in the culture medium that could non-specifically alkylate hydroxyl groups on the FK-506 molecule.

Analysis of Streptomyces tsukubaensis Strains and Fermentation Conditions Influencing 3'-Methyl Ether Production

The production of secondary metabolites and their associated impurities is highly dependent on the specific producing strain and the fermentation conditions. Different strains of S. tsukubaensis exhibit varying levels of FK-506 production. nih.gov Fermentation parameters such as media composition, pH, temperature, and aeration are carefully controlled to maximize the yield of the target compound and minimize impurities. nih.govd-nb.info

Genetic Engineering Approaches to Modulate this compound Production

While there are no specific reports on genetic engineering to eliminate this compound, several approaches can be proposed based on the likely mechanism of its formation:

Protein Engineering of FkbM: If the impurity arises from the promiscuous activity of the FkbM methyltransferase, protein engineering could be employed. Site-directed mutagenesis could be used to alter the active site of FkbM to increase its specificity for the C-31 hydroxyl group, thereby reducing or eliminating its ability to methylate the C-32 position.

Identification and Deletion of an Alternative Methyltransferase: If a different, non-essential methyltransferase is responsible for the aberrant methylation, a genome-wide search could identify candidate genes. Subsequent gene knockout experiments could confirm the responsible enzyme, which could then be permanently deleted from the production strain to prevent the formation of the byproduct.

These strategies represent rational, targeted approaches to strain improvement that could specifically address the formation of the this compound impurity, leading to a more efficient and cleaner fermentation process.

Table 3: List of Mentioned Compounds

| Compound Name | Synonym(s) | Role/Description |

|---|---|---|

| FK-506 | Tacrolimus | Parent compound; potent immunosuppressant. |

| This compound | 3-[2-(3,4-Dimethoxycyclohexyl)...]-FK-506 | Fermentation byproduct/impurity of FK-506. |

| 31-O-demethyl-FK506 | - | Biosynthetic precursor to FK-506. |

| FK-520 | Ascomycin (B1665279) | A structurally related natural product and common impurity in FK-506 fermentations. |

| L-pipecolic acid | - | Non-proteinogenic amino acid incorporated into the FK-506 structure. |

Strategies for Enhancing FK-506 Titer and Reducing Byproducts

A major challenge in the industrial production of FK-506 is the co-production of related compounds, such as FK520 (ascomycin), which differs from FK-506 only by an ethyl group at C-21 instead of an allyl group. nih.govmdpi.com The presence of such byproducts complicates the downstream purification processes. mdpi.com Consequently, various strategies have been developed to increase the yield of FK-506 and diminish the formation of unwanted derivatives.

One effective approach is the optimization of fermentation conditions and nutrient feeding. For instance, supplementing the culture medium with specific precursors has been shown to boost FK-506 production. Nutrients such as soybean oil, lactate, succinate, shikimate, chorismate, lysine, pipecolate, isoleucine, and valine can be supplied to the fermentation broth to enhance the final titer. researchgate.net A combination of metabolic engineering and optimized feeding strategies has resulted in significantly higher yields of FK-506 with lower amounts of byproducts like FK520 and 37,38-dihydro-FK506. researchgate.net

Another powerful technique is genome shuffling, which involves recursive protoplast fusion to generate strains with improved characteristics. This method, combined with selection for resistance to precursors and the final product, has led to mutant strains of S. tsukubaensis with dramatically increased FK-506 production. nih.gov In one study, a shuffled strain exhibited an 11-fold increase in production, which was further enhanced by 28% through precursor addition, which also reduced byproduct biosynthesis. nih.gov Dynamic fed-batch strategies in bioreactors, where precursors like disodium (B8443419) malonate and disodium methylmalonate are added in a controlled manner, have also proven effective in maximizing the FK-506 titer. nih.gov

| Strategy | Strain | Key Improvement | FK-506 Titer Improvement | Reference |

|---|---|---|---|---|

| Combinatorial Gene Overexpression & Nutrient Feeding | HT-FKBOPLMD (S. tsukubaensis) | Overexpression of fkbO, fkbL, fkbP, fkbM, fkbD and optimized feeding | Maximal titer of 457.5 mg/L (~70% increase over engineered parent) | researchgate.net |

| Genome Shuffling & Fed-Batch Fermentation | TJ-P325 (S. tsukubaensis) | Genome shuffling for precursor/product resistance | 365.6 mg/L (11-fold increase over original strain) | nih.gov |

| Fed-Batch Strategy | TJ-P325 (S. tsukubaensis) | Dynamic feeding of disodium malonate and disodium methylmalonate | 514.5 mg/L | nih.gov |

Manipulation of Methyltransferase Genes or Precursor Supply Pathways

Fine-tuning the biosynthetic pathway at the genetic level offers a more precise method for controlling the production of FK-506 and its derivatives. This often involves the manipulation of genes encoding key enzymes, such as methyltransferases, or engineering the pathways that supply the necessary building blocks.

The final steps of FK-506 maturation include modifications by a cytochrome P-450 hydroxylase (FkbD) and an O-methyltransferase (FkbM). nih.gov The fkbM gene encodes the S-adenosyl-L-methionine-dependent O-methyltransferase that catalyzes the methylation of the C-31 hydroxyl group of the precursor 31-O-demethyl-FK506. nih.gov Disruption of the fkbM gene in a producing strain resulted in a mutant that accumulated this demethylated precursor, confirming the gene's function. nih.gov Overexpression of key genes within the FK-506 biosynthetic cluster, including fkbM, is a common strategy to increase flux towards the final product. Combinatorial overexpression of five genes (fkbO, fkbL, fkbP, fkbM, fkbD) led to a 146% increase in the FK-506 titer. researchgate.net

Enhancing the supply of specific precursors is another critical strategy. The biosynthesis of the FK-506 core requires several extender units, including malonyl-CoA, methylmalonyl-CoA, and the unusual allylmalonyl-CoA and methoxymalonyl-ACP. nih.govnih.gov The availability of these precursors can be a limiting factor in production. acs.org

Lysine and Pipecolate Supply : The non-proteinogenic amino acid L-pipecolic acid, derived from L-lysine, is incorporated into the macrolide structure by an NRPS module. nih.gov Engineering the lysine biosynthetic pathway to increase the intracellular pool of this precursor has been shown to enhance FK-506 yield. Overexpression of a feedback-deregulated aspartate kinase and a dihydrodipicolinate synthase led to an approximately 73% increase in FK-506 production. nih.gov

Allylmalonyl-CoA Supply : The allyl group at C-21, a key structural feature of FK-506, is derived from allylmalonyl-CoA. acs.org Inactivating the allR gene, which is involved in the biosynthesis of this extender unit, abolishes the production of both FK506 and FK520. nih.gov Production can be restored by feeding an synthetic precursor, allylmalonyl-S-N-acetylcysteamine, leading to the exclusive production of FK506 and simplifying purification. nih.gov This demonstrates that the supply of this specific extender unit is a crucial control point in the biosynthesis.

Methoxymalonyl-ACP Supply : The methoxy (B1213986) groups at C-13 and C-15 originate from the incorporation of methoxymalonyl-ACP. nih.gov Duplication of the gene cassette responsible for its synthesis (fkbGHIJK) has been shown to improve FK-506 production by about 30%. nih.gov

| Gene(s) Manipulated | Enzyme/Pathway Function | Effect on Production/Pathway | Reference |

|---|---|---|---|

| fkbM | 31-O-demethyl-FK506 methyltransferase | Disruption leads to accumulation of 31-O-demethyl-FK506. Overexpression (in combination) increases FK-506 titer. | researchgate.netnih.gov |

| fkbO, fkbL, fkbP, fkbM, fkbD | Various biosynthetic steps (chorismatase, cyclodeaminase, peptidyl-prolyl isomerase, methyltransferase, hydroxylase) | Combinatorial overexpression increased FK-506 titer by 146%. | researchgate.net |

| AskCg and DapASt | Aspartate kinase and dihydrodipicolinate synthase (Lysine biosynthesis) | Combined overexpression increased intracellular lysine and boosted FK-506 yield by ~73%. | nih.gov |

| allR | Crotonyl-CoA carboxylase/reductase homolog (Allylmalonyl-CoA synthesis) | Inactivation abolished FK-506 and FK520 production. | nih.gov |

| fkbGHIJK cassette | Methoxymalonyl-ACP biosynthesis | Duplication of the gene cassette improved FK-506 production by ~30%. | nih.gov |

By employing these sophisticated genetic and metabolic engineering strategies, it is possible to significantly enhance the production of the desired FK-506 compound while simultaneously controlling the formation of byproducts like this compound and FK520, leading to more efficient and cost-effective industrial manufacturing processes.

Molecular Interactions and Biological Activity of Fk 506 3 Methyl Ether

Structure-Activity Relationship (SAR) of the 3'-Methyl Ether Modification

Impact of 3'-Methylation on Target Binding and Downstream Signaling Pathways

The immunosuppressive activity of FK-506 is initiated by its binding to the immunophilin FKBP12. This FK-506-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. acs.orginvivogen.comnih.gov This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a crucial step for its translocation into the nucleus. acs.orginvivogen.com Once in the nucleus, NFAT upregulates the transcription of various cytokine genes, including interleukin-2 (B1167480) (IL-2), which is essential for T-cell proliferation and activation. acs.orginvivogen.com Therefore, by inhibiting calcineurin, FK-506 effectively suppresses the T-cell-mediated immune response. acs.org

The 3'-position of FK-506 is located on the cyclohexane (B81311) ring, a region of the molecule that is involved in the interaction with FKBP12. Modification of this position, such as through methylation to form FK-506 3'-Methyl Ether, would likely alter the binding affinity for FKBP12. The introduction of a methyl group could lead to steric hindrance within the binding pocket of FKBP12, potentially reducing the binding affinity. A decrease in binding affinity to FKBP12 would, in turn, be expected to reduce the efficiency of the formation of the FK-506-FKBP12-calcineurin ternary complex. Consequently, this would likely lead to a decrease in the inhibition of calcineurin's phosphatase activity.

A reduction in calcineurin inhibition would have a direct impact on downstream signaling pathways. A less potent inhibition of calcineurin would result in a greater amount of dephosphorylated NFAT translocating to the nucleus, leading to increased transcription of cytokine genes like IL-2. This would ultimately translate to a weaker immunosuppressive effect compared to the parent compound, FK-506.

Rational Design Principles for Modulating Activity through C-3' Modifications

The rational design of FK-506 analogs aims to dissociate its potent immunosuppressive activity from other potentially beneficial effects, such as neuroprotection and antifungal properties, or to reduce its toxicity. nih.gov Extensive medicinal chemistry efforts have been focused on modifying various functional groups of FK-506 to understand the structure-activity relationship (SAR). nih.gov

Modifications at different positions of the FK-506 macrolide have been shown to have varied effects on its biological activity. For instance, modifications in the FKBP-binding region can significantly alter immunosuppressive activity. acs.org The C-3' position on the cyclohexane ring is a potential site for modification to modulate the compound's interaction with FKBP12.

The primary principle guiding modifications at the C-3' position would be to alter the binding affinity for FKBP12 in a predictable manner. Introducing a small, lipophilic methyl group at the 3'-hydroxyl position would change the hydrogen-bonding capabilities of this part of the molecule and alter its steric and electronic profile.

Based on the known structure of the FK-506-FKBP12 complex, the 3'-hydroxyl group is situated within the binding pocket. Converting this hydroxyl to a methyl ether would eliminate a potential hydrogen bond donor, which could weaken the interaction with FKBP12. The addition of the methyl group could also introduce unfavorable steric interactions with amino acid residues in the binding pocket.

Therefore, the rational design principle for C-3' methylation would likely be to attenuate the immunosuppressive activity of FK-506. This could be desirable if the goal is to reduce the immunosuppressive side effects while potentially retaining other activities, such as neuroprotection, which may not be as dependent on high-affinity FKBP12 binding. nih.gov

Cellular and Molecular Effects (Preclinical in vitro studies)

While no direct in vitro studies on this compound are available, the cellular and molecular effects of the parent compound, FK-506, have been extensively studied and provide a benchmark for predicting the activity of its analogs.

Effects on Lymphocyte Activation and Cytokine Production

FK-506 is a potent inhibitor of T-lymphocyte activation and proliferation. nih.govtocris.com In vitro studies have consistently demonstrated that FK-506 inhibits T-cell proliferation in response to various stimuli, such as mitogens (e.g., phytohemagglutinin) and alloantigens in mixed lymphocyte reactions (MLR). tocris.com This inhibition is dose-dependent, with FK-506 being significantly more potent than cyclosporin (B1163) A. nih.gov

The primary mechanism for this inhibition is the suppression of cytokine production. FK-506 significantly inhibits the transcription and secretion of a range of cytokines, including IL-2, IL-3, IL-4, IL-5, IFN-γ, and TNF-α, from activated T-cells. nih.govnih.gov The inhibition of IL-2 production is a key factor, as IL-2 is a critical autocrine and paracrine growth factor for T-lymphocytes. invivogen.com

Given that 3'-methylation is predicted to reduce the binding affinity of FK-506 to FKBP12 and subsequently lessen the inhibition of calcineurin, it is highly probable that This compound would exhibit a reduced inhibitory effect on lymphocyte activation and cytokine production compared to FK-506. In vitro assays, such as T-cell proliferation assays (e.g., using [³H]-thymidine incorporation or CFSE dilution) and cytokine production assays (e.g., ELISA), would be necessary to quantify this expected decrease in immunosuppressive potency.

| Assay | Expected Effect of this compound (relative to FK-506) | Rationale |

| T-Cell Proliferation | Reduced Inhibition | Lower affinity for FKBP12 leading to weaker calcineurin inhibition and less suppression of IL-2 production. |

| IL-2 Production | Reduced Inhibition | Weaker suppression of the NFAT signaling pathway responsible for IL-2 gene transcription. |

| IFN-γ Production | Reduced Inhibition | Similar to IL-2, as its production is also regulated by calcineurin/NFAT signaling in T-cells. |

Modulatory Effects on Other Cellular Processes (e.g., autophagy, neuroprotection, mitochondrial function), if observed and distinct from parent FK-506

Beyond its well-established immunosuppressive effects, FK-506 has been shown to modulate other cellular processes, including autophagy, neuroprotection, and mitochondrial function.

Autophagy: FK-506 has been reported to induce autophagy in neuronal cells by binding to the V-ATPase catalytic subunit A, a mechanism independent of its interaction with FKBP12 and calcineurin. uniprot.org Autophagy is a cellular process for the degradation and recycling of cellular components and is implicated in both cell survival and death. In some contexts, FK-506-induced autophagy is associated with its neuroprotective effects. uniprot.org It is conceivable that This compound , with its potentially lower immunosuppressive activity, might still retain the ability to induce autophagy if its interaction with V-ATPase is not significantly affected by the 3'-methylation. This could present a desirable profile for a neuroprotective agent with reduced systemic immunosuppression.

Neuroprotection: FK-506 has demonstrated neuroprotective effects in various models of neuronal injury, which are thought to be, at least in part, independent of calcineurin inhibition. nih.govnih.gov Some non-immunosuppressive analogs of FK-506 have been shown to retain neuroprotective properties. nih.gov The mechanism of neuroprotection is complex and may involve the induction of heat shock proteins. nih.gov If the neuroprotective effects of FK-506 are indeed independent of high-affinity FKBP12 binding and calcineurin inhibition, then This compound could potentially exhibit neuroprotective activity.

| Cellular Process | Reported Effect of FK-506 | Hypothesized Effect of this compound | Rationale for Hypothesis |

| Autophagy | Induces autophagy in neuronal cells, potentially contributing to neuroprotection. uniprot.org | May retain the ability to induce autophagy. | If the interaction with V-ATPase is not significantly altered by 3'-methylation. |

| Neuroprotection | Exhibits neuroprotective effects, partly independent of calcineurin inhibition. nih.gov | Could potentially retain neuroprotective properties. | If neuroprotection is not dependent on high-affinity FKBP12 binding. |

| Mitochondrial Function | Can have both detrimental and protective effects depending on the context. nih.govnih.gov | May have a more favorable mitochondrial profile. | Reduced overall cellular stress due to lower immunosuppressive activity. |

Analytical Methodologies for Characterization and Quantification of Fk 506 3 Methyl Ether

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating FK-506 3'-Methyl Ether from Tacrolimus (B1663567) and other impurities, allowing for accurate purity assessment. Due to the structural complexity and the presence of multiple isomers and related compounds, high-resolution separation techniques are essential. researchgate.netsrce.hr

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Tacrolimus and its impurities. researchgate.net Reversed-phase HPLC is commonly employed, utilizing C8 or C18 columns. To achieve adequate separation, methods often require elevated column temperatures (e.g., 60-70 °C) to overcome the slow interconversion between tautomeric forms of Tacrolimus that can cause peak broadening. nih.govresearchgate.netpitt.edu Gradient elution is frequently necessary to resolve the main drug from closely related impurities like ascomycin (B1665279) and various degradation products. researchgate.netsrce.hr Detection is typically performed using UV spectrophotometry at a wavelength around 210 nm. nih.govresearchgate.netpitt.edu

| Parameter | HPLC Conditions for Tacrolimus Impurity Analysis | Source |

| Column | μBondaPak C-18 (3.9 mm x 15.0 cm) | nih.govpitt.edu |

| Mobile Phase | 80% Methanol and 20% H₂O (acidified to pH 6.0) | nih.govpitt.edu |

| Flow Rate | 0.8 mL/min | nih.govpitt.edu |

| Column Temp. | 60 °C | nih.govpitt.edu |

| Detection | 214 nm | nih.govpitt.edu |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes columns with smaller particle sizes (typically <2 µm) to provide significantly faster and more efficient separations. researchgate.netsrce.hr This enhanced resolution is particularly advantageous for complex impurity profiles. UPLC methods for Tacrolimus analysis can reduce run times to under 15 minutes while effectively separating various impurities. srce.hr A common column choice is the Acquity UPLC BEH C18, often operated at high temperatures to ensure sharp peaks. researchgate.netsrce.hr

| Parameter | UPLC Conditions for Tacrolimus Impurity Analysis | Source |

| System | Waters Acquity UPLC | researchgate.net |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | A: 0.1% Phosphoric Acid; B: Acetonitrile/MTBE mixture | srce.hr |

| Flow Rate | 0.75 mL/min | srce.hr |

| Column Temp. | 70 °C | srce.hr |

| Run Time | 14 min | srce.hr |

Mass Spectrometry-Based Methods for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the definitive technique for the structural confirmation and trace-level quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Tacrolimus and its metabolites or impurities in complex matrices like whole blood. nih.govpharmainfo.in Sample preparation often involves liquid-liquid extraction with solvents like methyl tert-butyl ether or solid-phase extraction (SPE) to remove interfering substances. researchgate.netscielo.br Electrospray ionization (ESI) in positive mode is typically used. pharmainfo.in Tacrolimus and its analogues have a low affinity for protons but readily form ammonium (B1175870) adducts ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase, which provides a stable and abundant precursor ion for MS/MS analysis. pharmainfo.in Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. researchgate.netpharmainfo.in

| Parameter | LC-MS/MS Conditions for Tacrolimus Analysis | Source |

| Ionization | Electrospray Ionization (ESI), Positive Mode | pharmainfo.in |

| Precursor Ion | [M+NH₄]⁺ (e.g., m/z 821.5 for Tacrolimus) | pharmainfo.in |

| Product Ion | e.g., m/z 768.5 (for Tacrolimus) | pharmainfo.in |

| Sample Prep | Protein precipitation followed by SPE or LLE | researchgate.net |

| Lower Limit of Quantification | As low as 0.04-0.1 ng/mL | nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. rmit.edu.vn This capability is invaluable for the unambiguous identification of unknown impurities or for confirming the structure of known ones like this compound without the need for a dedicated reference standard. Techniques such as Parallel Reaction Monitoring (PRM) on HRMS platforms offer enhanced specificity and accuracy compared to traditional tandem mass spectrometry by eliminating non-specific interferences. omicsdi.orgresearchgate.net This is particularly useful in complex matrices where metabolites or exogenous compounds might interfere with the analysis. researchgate.net

Spectroscopic Characterization (for structural elucidation of novel forms/impurities)

For the definitive structural elucidation of a novel impurity or a new form of a known compound, spectroscopic techniques are indispensable. One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are powerful tools for determining the precise chemical structure of FK-506 derivatives. nih.gov These experiments can reveal the connectivity of atoms within the molecule and confirm stereochemical details. For example, NMR was used to elucidate the structure of a C21 propargyl-FK506 analogue, where the analysis was complicated by the presence of two rotamers (conformational isomers) due to restricted amide bond rotation, resulting in two sets of signals in the spectra. nih.gov This highlights the capability of NMR to resolve complex structural features inherent to the FK-506 scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of complex molecules like this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom within the molecule.

The presence of the additional methyl group in this compound results in characteristic shifts in the NMR spectra compared to the parent compound, Tacrolimus. For instance, a new singlet corresponding to the methoxy (B1213986) group protons would appear in the ¹H NMR spectrum, typically in the range of δ 3.80 ppm. mdpi.com In the ¹³C NMR spectrum, an additional carbon signal for the methoxy group would be observed around δ 56.0 ppm, along with a downfield shift of the C-3' carbon to which it is attached. mdpi.commdpi.com The stereochemistry of the molecule can be further investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons, helping to define the relative configuration of the stereocenters. google.comnih.gov The integration of NMR data with Density Functional Theory (DFT) calculations has also emerged as a powerful approach for the stereochemical elucidation of complex and flexible molecules. mdpi.comresearchgate.net

Table 1: Representative NMR Spectral Data for Methoxy Group Introduction

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 3.80 | Singlet, integrating to 3 protons, characteristic of a methoxy (-OCH₃) group. mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of chemical bonds within the molecule. The spectrum of this compound would be very similar to that of Tacrolimus, showing key absorptions for various functional groups. The introduction of the 3'-methyl ether would specifically introduce or alter bands associated with C-O-C (ether) stretching.

Table 2: Key IR Absorption Bands for Tacrolimus and Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | ~3440 - 3462 | Stretching vibration of hydroxyl groups. innovareacademics.inmdpi.com |

| C-H Stretching | ~2925 - 2981 | Stretching vibrations of sp³ hybridized carbons. mdpi.commdpi.com |

| C=O Stretching (Ester, Ketone) | ~1694 - 1741 | Stretching vibrations of ester and ketone carbonyl groups. innovareacademics.inmdpi.com |

| C=O Stretching (Keto-amide) | ~1637 | Stretching vibration of the keto-amide carbonyl group. innovareacademics.in |

The presence of the additional methyl ether in this compound would likely enhance the complexity of the C-O-C stretching region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is expected to be very similar to that of Tacrolimus, as the core chromophore responsible for UV absorption remains largely unchanged. Tacrolimus and its derivatives typically exhibit a maximum absorption wavelength (λmax) around 210-225 nm. google.com A patent for a related diene impurity of tacrolimus also shows a characteristic UV spectrogram. google.com

Immunochemical Assays for Detection and Specificity (e.g., ELISA, if applicable for impurity detection)

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive methods that can be employed for the quantitative measurement of Tacrolimus and its related compounds. novusbio.comcreative-diagnostics.comabnova.comabbexa.com These assays are based on the specific binding of an antibody to the target analyte.

While ELISA kits are commercially available for the quantification of Tacrolimus in biological samples like plasma and serum, their direct application for the specific detection of the this compound impurity depends on the specificity of the monoclonal or polyclonal antibodies used in the kit. novusbio.comcreative-diagnostics.comnih.gov

The primary challenge lies in the potential for cross-reactivity. The antibodies used in Tacrolimus immunoassays are designed to bind to the parent drug. nih.gov Since this compound is structurally very similar to Tacrolimus, it is likely to cross-react with these antibodies. This cross-reactivity can lead to an overestimation of the Tacrolimus concentration if the impurity is present in the sample. nih.govnih.gov

For impurity detection, a highly specific assay would be required, potentially using antibodies raised specifically against the this compound molecule. However, developing such an assay can be a complex and resource-intensive process. Therefore, while immunochemical assays are excellent for therapeutic drug monitoring of Tacrolimus, their utility for the specific quantification of the 3'-methyl ether impurity is limited by the cross-reactivity of available antibodies. nih.govmdpi.comnih.gov Chromatographic methods like HPLC and LC-MS/MS are generally preferred for impurity profiling due to their superior specificity and ability to separate and individually quantify different related substances. annalsofrscb.ro

Table 3: Comparison of Immunoassay and Chromatographic Methods for Impurity Detection

| Analytical Method | Principle | Specificity for Impurities | Application |

|---|---|---|---|

| ELISA | Antibody-antigen binding | Lower, potential for cross-reactivity with structurally similar impurities. nih.gov | Primarily for therapeutic drug monitoring of the parent drug. novusbio.comcreative-diagnostics.comresearchgate.netlabcorp.com |

| HPLC/LC-MS | Differential partitioning between mobile and stationary phases | High, capable of separating and quantifying individual impurities. ontosight.airesearchgate.netresearchgate.netsphinxsai.comsrce.hr | Gold standard for impurity profiling and control. annalsofrscb.ro |

Strategies for Impurity Profiling and Control in FK-506 Production

A robust strategy for impurity profiling and control is essential to ensure the quality, safety, and efficacy of Tacrolimus. This involves the identification, quantification, and mitigation of impurities that may arise during the fermentation and purification processes.

Impurity Profiling: The first step is to develop a comprehensive profile of all potential impurities, including process-related impurities like this compound and degradation products. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary analytical tools for this purpose. ontosight.airesearchgate.netsrce.hr These methods allow for the separation, identification, and quantification of various impurities present in the drug substance. ontosight.airesearchgate.netsphinxsai.com

Developing a stability-indicating HPLC method is crucial. Such a method should be able to separate the active pharmaceutical ingredient (API) from all known impurities and degradation products that might form under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.netresearchgate.netsrce.hr

Control Strategies: Once the impurity profile is established, control strategies are implemented throughout the manufacturing process to minimize the formation and carry-over of impurities. These strategies include:

Optimization of Fermentation Conditions: The production of FK-506 is carried out through fermentation using Streptomyces tsukubaensis. nih.govmdpi.com The formation of impurities like this compound can be influenced by the fermentation conditions. Modulating these parameters can help to reduce the levels of undesired byproducts.

Purification Process Control: The downstream purification process plays a critical role in removing impurities. Techniques such as extraction and chromatography are employed to isolate Tacrolimus from related substances. google.com The efficiency of these purification steps must be carefully monitored and validated.

Specification Setting: Regulatory bodies provide guidelines for acceptable limits of impurities in pharmaceutical products. ontosight.ai Based on the impurity profile and toxicological data, specifications are set for known and unknown impurities in the final drug substance.

In-Process Controls: Implementing in-process controls at critical stages of manufacturing allows for the monitoring of impurity levels and ensures that they remain within acceptable limits.

By combining advanced analytical methodologies for impurity characterization with stringent process controls, the quality and purity of Tacrolimus can be assured.

Table 4: Common Impurities in Tacrolimus Production

| Impurity Name | Type | Origin |

|---|---|---|

| Ascomycin (FK-520) | Process-related | Co-produced during fermentation. nih.gov |

| Dihydro-FK506 | Process-related | Related substance from fermentation. google.com |

| (E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity | Degradation product | Can form during processing or storage. researchgate.netbiosynth.compharmaffiliates.com |

| Tacrolimus Alcohol Adduct | Degradation product | Can form in the presence of alcohol. researchgate.netnih.gov |

Future Directions and Research Perspectives on Fk 506 3 Methyl Ether

Potential as a Research Tool or Lead Compound in Chemical Biology

FK-506 and its analogues have proven to be powerful tools in chemical biology, primarily due to their ability to bind with high affinity to the FK506-binding proteins (FKBPs). asm.org This interaction has been exploited to create chemical inducers of dimerization (CIDs), which are bifunctional molecules used to control protein localization and modulate signal transduction pathways. u-tokyo.ac.jp FK-506 3'-Methyl Ether, as a pre-modified natural product, represents a valuable starting point or "lead compound" for the development of novel chemical biology probes.

The modification on the cyclohexyl ring is particularly significant. This region of FK-506 is part of the "effector domain," which is crucial for the binding of the FKBP12-FK506 complex to its ultimate target, the phosphatase calcineurin. asm.org Research on other FK-506 analogues has shown that even minor structural changes can dramatically alter biological activity. For instance, modifications at the C-22 position have yielded analogues with reduced immunosuppression but retained antifungal activity. nih.gov Similarly, the creation of 31-O-demethyl-FK506 through targeted gene disruption provides a free hydroxyl group at C-31, enabling the synthesis of novel derivatives. acs.org

This compound offers a naturally-derived scaffold with a modification in this critical effector region. Its potential lies in:

A Lead for Selective Inhibitors: The additional methyl group could alter the binding affinity and selectivity for different isoforms of FKBP or for the calcineurin complex itself. This could be exploited to develop inhibitors that are more selective for fungal calcineurin over human calcineurin, a key goal in antifungal drug development. nih.gov

A Scaffold for "Click Chemistry": While this compound itself is not amenable to click chemistry, its existence inspires synthetic strategies where the native hydroxyl group is replaced with a bioorthogonal handle (like an alkyne or azide). A recent study demonstrated this principle by creating a C-21 propargyl-FK506 analogue, which allows for subsequent modification via click reactions, paving the way for new probes and drug conjugates. nih.gov

Probing Protein-Protein Interactions: The compound could be used as a competitor in binding assays to understand the specific interactions of the cyclohexyl moiety with the FKBP12-calcineurin interface. Comparing its activity to FK-506 and other derivatives like 31-O-demethyl-FK506 could elucidate the precise role of methylation at this position. acs.org

The availability of this compound as a fermentation by-product makes it an accessible starting material for semi-synthetic modifications, providing a cost-effective route to novel chemical biology tools compared to a full total synthesis. researchgate.net

Advanced Synthetic Strategies for Novel C-3' Derivatives with Tuned Properties

The synthesis of novel FK-506 derivatives, particularly at the C-3' position (referring to the cyclohexyl ring, specifically the C-32 hydroxyl group), is a key objective for creating molecules with tailored biological properties. While total synthesis of FK-506 is a monumental task, semi-synthetic modifications of the natural product or its biosynthetic intermediates are more practical. u-tokyo.ac.jp

A key challenge is the selective modification of one of several hydroxyl groups on the complex macrolide structure. Structure-guided design provides a rational approach to this problem. For example, research aimed at developing non-immunosuppressive antifungal agents has targeted the C-32 position of the related macrolide FK520. In one study, the C-32 hydroxyl group was specifically methylated to create a C32-methoxy derivative. This was predicated on structural data showing that disrupting the hydrogen bond at this position might weaken binding to human calcineurin while having less impact on the fungal target.

A plausible synthetic route to generate novel C-3' (C-32) derivatives of FK-506, inspired by the synthesis of FK520 analogues, would involve the following steps:

Selective Protection: The FK-506 molecule contains multiple hydroxyl groups. A critical step is the selective protection of other reactive sites, such as the C-24 hydroxyl group, while leaving the C-32 hydroxyl available for modification. This is often achieved using bulky silyl (B83357) protecting groups like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf).

Methylation/Derivatization: With the C-32 hydroxyl group exposed, it can be methylated using standard reagents like methyl iodide (MeI) in the presence of a base such as silver(I) oxide (Ag₂O). Alternatively, other functional groups could be introduced at this position to create a library of derivatives.

Deprotection: The final step involves the removal of the protecting groups to yield the desired C-32 modified FK-506 analogue.

This strategy allows for the creation of a diverse set of C-3' derivatives, not just the methyl ether, enabling a thorough investigation of the structure-activity relationship (SAR) at this position.

Comprehensive Elucidation of Complete Biosynthetic Mechanism for 3'-Methylation in Streptomyces

The biosynthesis of FK-506 in Streptomyces tsukubaensis is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. asm.org The final structure is achieved through several post-PKS tailoring steps. nih.gov The methylation of the FK-506 backbone is a critical tailoring reaction, and the enzyme responsible for the primary methylation on the cyclohexyl ring has been identified.

The gene fkbM encodes an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. ebi.ac.ukuniprot.org This enzyme, FkbM, specifically catalyzes the transfer of a methyl group to the hydroxyl moiety at the C-31 position of the macrolide precursor. ebi.ac.ukwikipedia.org Disruption of the fkbM gene in Streptomyces results in the accumulation of the intermediate 31-O-demethyl-FK506, confirming the enzyme's function. acs.orgebi.ac.uk The FkbM enzyme shows optimal activity at a pH of 8.5 and a temperature of 34°C and is inhibited by the reaction by-product S-adenosylhomocysteine. wikipedia.org

The existence of this compound, which is a di-methoxycyclohexyl derivative, suggests an additional methylation event. researchgate.net The complete biosynthetic mechanism for this second methylation is not yet fully elucidated but several hypotheses can be proposed:

Enzyme Promiscuity: The FkbM methyltransferase might exhibit substrate promiscuity. After methylating the C-31 hydroxyl, it may be capable of catalyzing a second, less efficient methylation at the adjacent C-32 hydroxyl group on the same cyclohexyl ring. Studies have shown that FkbM is highly tolerant in its substrate choice, making this a plausible explanation. asm.org

A Second, Uncharacterized Methyltransferase: The Streptomyces tsukubaensis genome may encode other methyltransferases that are not part of the primary fkb gene cluster but can act on FK-506 or its intermediates. This enzyme could be responsible for the "off-target" methylation at the C-32 position, leading to the formation of this compound as a minor product.

Parallel Pathways: The post-PKS modifications of FK-506, including C-9 oxidation by the cytochrome P450 enzyme FkbD and C-31 methylation by FkbM, can occur in any order, creating two parallel biosynthetic routes to the final product. asm.orgnih.gov It is conceivable that one of the intermediates along these parallel pathways is a more favorable substrate for a secondary methylation reaction.

Future research in this area would involve detailed enzymatic assays with purified FkbM and various FK-506 intermediates to test for di-methylation activity. Additionally, genomic screening of S. tsukubaensis and targeted gene knockout experiments could identify other methyltransferase enzymes involved in its formation.

Comparative Chemical Biology with Other Immunosuppressive Macrolides and Their Derivatives

FK-506 belongs to a class of immunosuppressive macrolides that includes the structurally similar FK-520 (Ascomycin) and the larger macrolide Rapamycin (Sirolimus). mdpi.com A comparative analysis of these compounds and their derivatives reveals key principles of their chemical biology and highlights the potential significance of this compound.

All three macrolides exert their initial effect by binding to intracellular FKBP12. asm.org However, the resulting complex targets different downstream effectors, leading to distinct biological outcomes.

FK-506 and FK-520: The FKBP12-FK506 and FKBP12-FK520 complexes bind to and inhibit calcineurin, a phosphatase crucial for T-cell activation. asm.orgnih.gov This inhibition blocks the production of interleukin-2 (B1167480) (IL-2) and halts the immune response. nih.gov The primary structural difference between FK-506 and FK-520 is at the C-21 position, which bears an allyl group in FK-506 and an ethyl group in FK-520. nih.gov This seemingly minor change results in FK-520 having modestly reduced immunosuppressive activity compared to FK-506. nih.gov

Rapamycin: The FKBP12-Rapamycin complex does not inhibit calcineurin. Instead, it binds to and inhibits the mammalian Target of Rapamycin (mTOR), a kinase that regulates cell growth, proliferation, and survival.

The development of analogues has further refined our understanding. Modifications across the macrolide scaffold have been shown to tune activity, often separating immunosuppressive effects from other activities like antifungal or neuroregenerative properties. This compound fits into this landscape as a derivative with a modification on the calcineurin-binding "effector" portion of the molecule. The additional methyl group at the C-3' (likely C-32) position, adjacent to the FkbM-catalyzed C-31 methylation, could sterically or electronically alter the interaction with calcineurin. This could potentially lead to a profile different from both FK-506 and FK-520, perhaps with further reduced immunosuppression while retaining other potentially useful activities.

Table 1: Comparative Properties of Immunosuppressive Macrolides

| Feature | FK-506 (Tacrolimus) | FK-520 (Ascomycin) | Rapamycin (Sirolimus) | This compound |

|---|---|---|---|---|

| Primary Source | Streptomyces tsukubaensis nih.gov | Streptomyces hygroscopicus | Streptomyces hygroscopicus | Streptomyces tsukubaensis researchgate.net |

| Molecular Formula | C₄₄H₆₉NO₁₂ drugbank.com | C₄₃H₇₁NO₁₂ | C₅₁H₇₉NO₁₃ | C₄₅H₇₁NO₁₂ |

| Key Structural Feature | C-21 Allyl group nih.gov | C-21 Ethyl group nih.gov | 31-membered ring | C-3', C-31 di-methoxycyclohexyl researchgate.net |

| Primary Binding Protein | FKBP12 asm.org | FKBP12 | FKBP12 | Presumed FKBP12 |

| Downstream Target | Calcineurin asm.org | Calcineurin | mTOR | Presumed Calcineurin |

| Primary Biological Action | Immunosuppression nih.gov | Immunosuppression nih.gov | Immunosuppression, Antiproliferative | Unknown, presumed Immunosuppression |

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the biological activity of FK-506 3'-Methyl Ether?

- Answer: Yeast (Saccharomyces cerevisiae) models are widely used to assess antifungal activity and molecular interactions. For example, FK-506-sensitive yeast strains (e.g., YFK005) can be subjected to antibiotic disk sensitivity assays or liquid growth inhibition tests to quantify dose-dependent effects (IC50 values) . Mammalian models, such as antigen-challenged mice, are employed for immunomodulatory studies, measuring outcomes like IL-5 suppression and bronchoconstriction .

Q. How can structural modifications like 3'-methyl etherification influence FK-506’s mechanism of action?

- Answer: Comparative studies of FK-506 analogs (e.g., FK-506, L-683,742) reveal that subtle structural changes alter binding affinity to target proteins like FKBP12. For instance, methylation at the 3' position may sterically hinder or enhance interactions with calcineurin, affecting immunosuppressive potency. Liquid assays with yeast strains can quantify these differences via IC50 measurements .

Q. What methodologies are recommended for synthesizing and purifying this compound?

- Answer: Semi-synthetic modification of FK-506 using regioselective etherification (e.g., methyl iodide in anhydrous conditions) followed by HPLC purification is common. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Cross-referencing synthetic steps with antifungal activity assays ensures functional integrity .

Advanced Research Questions

Q. How do contradictory findings in this compound’s antifungal vs. immunosuppressive effects inform experimental design?

- Answer: Discrepancies arise when in vitro antifungal activity (e.g., yeast growth inhibition) does not correlate with in vivo immunosuppression (e.g., IL-5 suppression in mice). Researchers should use PICOT frameworks to define variables:

- Population: Yeast strains vs. murine models

- Intervention: Dose ranges (e.g., 10–80 µg/ml for yeast; 1–10 mg/kg for mice)

- Comparison: Wild-type vs. mutant strains (e.g., Jkr mutants for resistance studies)

- Outcome: IC50 values, cytokine levels, bronchoconstriction metrics

- Time: Acute (24–48 hr) vs. chronic (7–14 days) exposure .

Q. What strategies resolve data variability in this compound’s dose-response curves?

- Answer:

- Replicate experiments: Use ≥3 biological replicates for yeast growth assays .

- Statistical rigor: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for skewed data.

- Error sources: Control for batch variability in compound synthesis and microbial contamination.

Example: In yeast studies, IC50 variability reduced from ±15% to ±5% after standardizing growth media pH .

Q. How can resistance mechanisms to this compound be mapped in fungal pathogens?

- Answer:

- Mutant screening: Isolate spontaneous resistant mutants (e.g., Jkr mutants in yeast) via serial dilution plating under sublethal this compound concentrations.

- Genetic crosses: Perform backcrossing to identify dominant/recessive alleles (e.g., 23 dominant vs. 22 co-dominant mutants in yeast).

- Transcriptomics: Compare gene expression profiles (e.g., FKBP12 homologs) between wild-type and resistant strains .

Methodological Best Practices

- Ethical compliance: Obtain institutional approval for in vivo studies (e.g., murine models) and adhere to ARRIVE guidelines .

- Data management: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage, with metadata detailing experimental conditions (e.g., growth media, instrument calibration) .

- Reproducibility: Document protocols using platforms like Protocols.io and validate findings via independent replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.